molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Cat. No. B1279523
CAS RN: 89115-20-8
M. Wt: 333.4 g/mol
InChI Key: CTRXZOLNEVJBDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde involves various chemical reactions, including the Knoevenagel reaction, which is used to synthesize photoluminescent phenylene vinylene oligomers . Another related compound, bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base, is prepared through the reaction of benzidine with O-methoxy benzaldehyde . Additionally, bis-aldehyde monomers are synthesized by etherification of 4-fluorobenzaldehyde with different hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques. For instance, the structures of azo-benzoic acids and their precursors are confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries are further optimized using density functional theory methods . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is determined, revealing intermolecular hydrogen bonds that stabilize the crystal packing .

Chemical Reactions Analysis

The chemical behavior of these compounds in different environments is studied through various reactions. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria depending on solvent composition and pH . The synthesis of heterocycles with masked or unmasked aldehyde functionality is achieved through cyclocondensation with bifunctional heteronucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are extensively analyzed. Photoluminescent properties are investigated in different states, such as crystalline solids, molecular solutions, and liquid crystalline states . The redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene are studied using cyclic voltammetry, revealing reversible redox waves . The physicochemical properties of poly(azomethine)s synthesized from bis-aldehyde monomers are investigated through various techniques, including thermogravimetric analysis and electrical conductivity measurements .

Scientific Research Applications

Intervalence Charge Transfer

4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives exhibit unique properties in intervalence charge-transfer (IVCT). For instance, a derivative, (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, shows narrow and asymmetric IVCT bands, indicating its classification as a class-III or class-II/III borderline mixed-valence species. This characteristic suggests potential applications in electronic materials and molecular electronics due to its specific electron transfer properties (Barlow et al., 2005).

Synthesis of Novel Compounds

The Hantzsch synthesis method, involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, leads to the formation of novel compounds like 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene. This highlights its role in the creation of unique organic structures, potentially useful in various chemical industries or pharmaceutical research (Filipan-Litvić et al., 2007).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which share structural similarities with 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, have been shown to be effective in inhibiting corrosion of mild steel in acidic environments. This suggests potential applications in materials science, especially in the development of corrosion inhibitors for industrial applications (Bentiss et al., 2009).

Photoluminescence

Derivatives of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, exhibit high photoluminescence. This property is critical for applications in optoelectronics and photonics, where materials with specific light-emitting properties are required (Lowe & Weder, 2002).

Antiviral Bioactivities

Some alpha-aminophosphonate derivatives synthesized from substituted benzaldehydes, including compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, exhibit moderate to good antiviral activity. This suggests potential applications in the development of new antiviral drugs or treatments (Xu et al., 2006).

Redox Properties

Compounds containing bis(4-methoxyphenyl)amino groups, structurally related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, have interesting redox properties. This could be significant in the field of redox chemistry, particularly in the development of redox-active materials (Sasaki et al., 2002).

Macrocyclic Bis(Schiff Bases) Synthesis

The synthesis of new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives offers potential applications in the field of organic synthesis and material science, especially in creating cyclic compounds with specific properties (Ahmed et al., 2021).

Electrically Conductive Polymers

Bis-aldehyde monomers derived from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and related compounds are used in synthesizing electrically conductive polymers. These polymers have applications in the electronics industry, particularly in creating conductive materials (Hafeez et al., 2019).

Safety And Hazards

The safety data sheet for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde suggests that it should be handled with care. Protective equipment should be worn when handling the substance. In case of skin or eye contact, the affected area should be rinsed with water. If ingested or inhaled, medical attention should be sought .

properties

IUPAC Name

4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXZOLNEVJBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460342
Record name 4-(bis(4-methoxyphenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

CAS RN

89115-20-8
Record name 4-(bis(4-methoxyphenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.76 g (11.5 mmols) of phosphorus oxychloride was dropped in anhydrous dimethylformamide under agitation at room temperature, into which 25 ml of anhydrous dimethylformamide solution of 1.75 g of N,N-di(4-methoxyphenyl)aniline ((36)-2) was further dropped, following by raising the reaction temperature and agitating at 70° C. for 90 minutes.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
Q Zhang, P Zhang, Y Gong, C Ding - Sensors and Actuators B: Chemical, 2019 - Elsevier
We report here a brand new AIE based fluorescent probe (MTPA-Cy) for monitoring the level of ClO − . MTPA-Cy was synthesized via condensation reaction of 3-ethyl-1,1,2-trimethyl-1H…
Number of citations: 59 www.sciencedirect.com
S Barlow, C Risko, SJ Chung, NM Tucker… - Journal of the …, 2005 - ACS Publications
(E)-4,4‘-Bis{bis(4-methoxyphenyl)amino}stilbene, 1, (E,E)-1,4-bis[4-{bis(4-methoxyphenyl)amino}styryl]benzene, 2, and two longer homologues, (E,E,E)-4,4‘-bis[4-{bis(4-methoxyphenyl)…
Number of citations: 150 pubs.acs.org
S Chen, P Liu, Y Hua, Y Li, L Kloo… - … Applied Materials & …, 2017 - ACS Publications
To develop new hole-transporting materials (HTMs) for efficient and stable perovskite solar cells (PSCs), 5,10,15,20-tetrakis{4-[N,N-di(4-methoxylphenyl)amino-phenyl]}-porphyrin was …
Number of citations: 98 pubs.acs.org
BB Ma, H Zhang, Y Wang, YX Peng… - Journal of Materials …, 2015 - pubs.rsc.org
Two small molecular chromogenic sensors (azine MS-1 and azomethine MS-2) were synthesized for acid–base discoloration and optoelectronic investigations. It was found that the …
Number of citations: 14 pubs.rsc.org
V Mimaite, J Ostrauskaite, D Gudeika, JV Grazulevicius… - Synthetic metals, 2011 - Elsevier
We have synthesized a series of hole-transporting dimethoxytriphenylamine-based hydrazones and studied the influence of the position of methoxy groups on the thermal, optical, …
Number of citations: 23 www.sciencedirect.com
BB Ma, GF Feng, PC Zhao, FF Chang, W Huang - Tetrahedron letters, 2015 - Elsevier
Two asymmetric imidazole/pyrene/pyrazine centered D-π-A compounds (PyMB-1 and PyMB-2), bearing 4-[N,N-bis(4-methoxyphenyl)amino]phenyl/4-[N,N-bis[4-(di-4-anisylamino)…
Number of citations: 3 www.sciencedirect.com
S Suresh, H Zengin, BK Spraul, T Sassa, T Wada… - Tetrahedron letters, 2005 - Elsevier
The synthesis and hyperpolarizabilities of a series of push–pull chromophores containing bis-(4-methoxyphenyl)-amine donor and efficient acceptors bridged with ring locked polyene …
Number of citations: 48 www.sciencedirect.com
JM Kauffman, G Moyna - The Journal of Organic Chemistry, 2003 - ACS Publications
The relationship of structure to optical spectral properties was determined for five types of fluors in a search for an optimum-wavelength shifter to be used as part of the detection systems …
Number of citations: 97 pubs.acs.org
V Zilinskaite, D Gudeika, JV Grazulevicius, D Volyniuk… - Dyes and …, 2015 - Elsevier
Derivatives containing electron-donaiting triphenylamino groups and electron-withdrawing indandione moieties were synthesized and their thermal, electrochemical, photoelectrical …
Number of citations: 22 www.sciencedirect.com
D Dey, P Giri, N Sepay, A Husain, MK Panda - Journal of Photochemistry …, 2023 - Elsevier
In this manuscript, we report novel cyanostilbene based luminogens, 1CF3 and 1F2 that exhibit pronounced “aggregation induced emission” (AIE) characteristics and mechanochromic …
Number of citations: 1 www.sciencedirect.com

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